molecular formula C11H11NO3S B8485799 1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione

1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B8485799
M. Wt: 237.28 g/mol
InChI Key: WPJSKLDXYNBSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is an organic compound that belongs to the class of succinimides It is characterized by the presence of a succinimide ring substituted with a p-methoxyphenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione can be synthesized through the thiocyanatothiolation of alkynes and alkenes using ammonium thiocyanate and N-thiosuccinimides as reagents. This method is metal-free and offers good chemical yields for a wide range of substrates under mild conditions . The reaction typically involves the use of dichloromethane (DCM) as a solvent and is carried out at 60°C under air .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.

    Substitution: The p-methoxyphenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione involves its ability to undergo various chemical transformations, which allows it to interact with different molecular targets. The compound can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the chemical reactions it undergoes and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione include other succinimide derivatives such as:

  • N-Phenylthio Succinimide
  • N-Methylthio Succinimide
  • N-Chlorosuccinimide
  • N-Bromosuccinimide

Uniqueness

This compound is unique due to the presence of the p-methoxyphenylthio group, which imparts distinct chemical properties and reactivity compared to other succinimide derivatives. This makes it particularly useful in specific synthetic applications and research studies.

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfanylpyrrolidine-2,5-dione

InChI

InChI=1S/C11H11NO3S/c1-15-8-2-4-9(5-3-8)16-12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3

InChI Key

WPJSKLDXYNBSIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SN2C(=O)CCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 17.1 g. (128 mmole) of N-chlorosuccinimide and 700 ml. of benzene is treated with 15 g. (107 mmole) of p-methoxythiophenol dissolved in 125 ml. of benzene. After 75 minutes, the resulting orange solution is cooled to 15° and 13.0 g. (128 mmole) of triethylamine in 125 ml. of benzene is added over a period of 25 minutes. The cooling bath is removed and the reaction is stirred at room temperature for an additional 45 minutes. The reaction mixture is then filtered and the organic solution is rinsed with three 200 ml. portions of water, 200 ml. of brine and dried (MgSO4). Removal of the solvents in vacuo gives 27.0 g. of crude product. Recrystallization from chloroform-hexane gives 21.2 g. of
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